Product packaging for 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)(Cat. No.:CAS No. 114435-86-8)

4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Cat. No.: B180285
CAS No.: 114435-86-8
M. Wt: 222.24 g/mol
InChI Key: LNRHRRPVLOLNJV-UHFFFAOYSA-N
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Description

Significance of Monofluoromethylation in Organic Synthesis and Life Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org The monofluoromethyl (CH2F) group is of particular interest as it serves as a bioisostere for several common functional groups, including the methyl (CH3), hydroxymethyl (CH2OH), and aminomethyl (CH2NH2) groups. rsc.orgnih.gov This bioisosteric replacement can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles of drug candidates. nih.govsioc-journal.cn

Historical Context of Fluoromethyl 4-Methylbenzenesulfonate (B104242) Development and its Role as a Key Reagent

The development of effective monofluoromethylating agents has been a significant challenge in organofluorine chemistry. nih.gov While various reagents have been developed for this purpose, Fluoromethyl 4-methylbenzenesulfonate has emerged as a key player due to its stability and reactivity. One of the documented syntheses involves the reaction of methylene-d2 bis(tosylate) with cesium fluoride (B91410) in tert-amyl alcohol, yielding Fluoromethyl-d2 4-methylbenzenesulfonate. nih.gov The choice of solvent is critical in this synthesis, with tert-amyl alcohol providing significantly higher yields compared to acetonitrile (B52724). nih.gov

Fluoromethyl 4-methylbenzenesulfonate acts as an electrophilic source of the monofluoromethyl group. The tosylate group is an excellent leaving group, facilitating the nucleophilic attack at the fluoromethyl carbon. This allows for the efficient transfer of the CH2F group to a wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. Its utility is highlighted in the synthesis of various fluorinated building blocks and complex target molecules.

Current Research Landscape and Future Trajectories for Fluoromethyl 4-Methylbenzenesulfonate Studies

Current research continues to explore and expand the applications of Fluoromethyl 4-methylbenzenesulfonate. The focus is on developing novel and more efficient protocols for monofluoromethylation reactions, including catalytic and asymmetric methods to control stereochemistry. rsc.org The development of late-stage monofluoromethylation techniques for complex molecules, such as natural products, is an area of active investigation, as it allows for the rapid generation of new analogs with potentially improved biological activities. rsc.org

Future research is expected to further refine the use of Fluoromethyl 4-methylbenzenesulfonate and other related reagents. This includes the development of more sustainable and environmentally friendly synthetic methods. Moreover, the exploration of its application in materials science, in addition to life sciences, presents an exciting avenue for future studies. The continued investigation into the unique properties conferred by the monofluoromethyl group will undoubtedly lead to the discovery of new and valuable applications for this important reagent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11FO4S B180285 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) CAS No. 114435-86-8

Properties

CAS No.

114435-86-8

Molecular Formula

C8H11FO4S

Molecular Weight

222.24 g/mol

IUPAC Name

fluoromethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.CH3FO/c1-6-2-4-7(5-3-6)11(8,9)10;2-1-3/h2-5H,1H3,(H,8,9,10);3H,1H2

InChI Key

LNRHRRPVLOLNJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCF

Pictograms

Corrosive; Irritant

Synonyms

fluoroMethyl 4-Methylbenzenesulfonate

Origin of Product

United States

Advanced Synthetic Methodologies for Fluoromethyl 4 Methylbenzenesulfonate

Esterification Pathways for Fluoromethyl 4-Methylbenzenesulfonate (B104242) Synthesis

The formation of Fluoromethyl 4-methylbenzenesulfonate via esterification represents a classical approach in organic synthesis. This pathway involves the reaction of a sulfonic acid derivative with a fluorinated alcohol component.

Conventional Laboratory Preparations: Reagents and Conditions

The standard laboratory synthesis of sulfonate esters, including Fluoromethyl 4-methylbenzenesulfonate, typically involves the reaction of p-toluenesulfonyl chloride (TsCl) with the corresponding alcohol. In this specific case, fluoromethanol (B1602374) would be the required alcohol. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. wiley-vch.de The process involves dissolving the alcohol and the base in a suitable solvent, followed by the addition of p-toluenesulfonyl chloride, often at reduced temperatures to control the reaction rate. wiley-vch.demdpi.com

Alternative methods for esterification that avoid strongly acidic conditions include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Another approach is a two-step process where the acid is first converted to an acid chloride using thionyl chloride (SOCl₂) and then reacted with the alcohol. commonorganicchemistry.com

Mechanistic Analysis of the Esterification Process

The mechanism for the formation of a sulfonate ester from a sulfonyl chloride is a nucleophilic acyl substitution reaction. The alcohol (fluoromethanol) acts as the nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. masterorganicchemistry.com This attack results in the formation of a tetrahedral intermediate. The chloride ion is then eliminated as a leaving group. A base, such as pyridine, subsequently removes the proton from the oxonium ion that was formed from the alcohol, yielding the neutral ester product and the hydrochloride salt of the base. masterorganicchemistry.com The stereochemistry at the carbon atom of the alcohol is retained throughout this process because the C-O bond of the alcohol is not broken. masterorganicchemistry.com

Nucleophilic Fluorination Approaches Utilizing Methylene (B1212753) Ditosylate Precursors

A more contemporary and efficient route to Fluoromethyl 4-methylbenzenesulfonate involves the nucleophilic fluorination of a readily available precursor, methylene ditosylate. This method focuses on the selective substitution of one tosylate group with a fluoride (B91410) ion.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the production of Fluoromethyl 4-methylbenzenesulfonate. researchgate.net Researchers have developed a novel microwave-based method for the rapid nucleophilic fluorination of methylene ditosylate. nih.govnih.gov This approach significantly reduces reaction times from hours to mere minutes and provides good isolated yields. nih.govresearchgate.net Using microwave heating, a 65% isolated yield of fluoromethyl tosylate can be achieved in just 15 minutes. nih.govresearchgate.net This rapid and efficient synthesis facilitates the broader use of this important fluoromethylating agent in medicinal chemistry and for producing standards for Positron Emission Tomography (PET). nih.gov

Table 1: Comparison of Microwave vs. Conventional Heating for Fluoromethyl 4-methylbenzenesulfonate Synthesis Data sourced from studies on the fluorination of methylene ditosylate.

ParameterConventional HeatingMicrowave Heating
Reaction Time Several hours15 minutes
Best Isolated Yield Often low65% nih.govresearchgate.net
Reagents Methylene ditosylate, CsFMethylene ditosylate, CsF
Solvent tert-Amyl alcoholtert-Amyl alcohol

Solvent Effects and Reaction Optimization in Nucleophilic Fluorination

The choice of solvent is critical in the nucleophilic fluorination of methylene ditosylate. While polar aprotic solvents are typically favored for Sₙ2 reactions, studies have shown that tertiary alcohols, such as tert-amyl alcohol, are remarkably effective for this specific transformation. acs.orgnih.gov When the reaction is conducted in acetonitrile (B52724), a common aprotic solvent, the yield of fluoromethyl 4-methylbenzenesulfonate is as low as 5%. nih.gov In stark contrast, using tert-amyl alcohol under similar conditions can boost the yield to 48% or result in 100% conversion to the desired product. researchgate.netnih.gov

The enhanced reactivity in tertiary alcohols is attributed to the solvent's ability to act as a nonpolar protic medium. acs.org It is thought that the protic nature of the solvent assists the reaction in two ways: it increases the nucleophilicity of the fluoride ion by weakening the ionic bond with its counter-ion (e.g., Cs⁺), and it enhances the leaving group ability of the tosylate group through hydrogen bonding. researchgate.netnih.gov This dual effect leads to a dramatic increase in the reaction rate and suppresses the formation of byproducts, making it a superior solvent system for this synthesis. acs.orgnih.gov

Table 2: Influence of Solvent on the Yield of Fluoromethyl 4-methylbenzenesulfonate Based on the reaction of methylene-d₂ bis(tosylate) with Cesium Fluoride.

SolventYieldReference
tert-Amyl alcohol48% nih.gov
Acetonitrile5% nih.gov

Emerging Synthetic Strategies for Fluoromethyl 4-Methylbenzenesulfonate Production

Research continues to explore more efficient and versatile methods for nucleophilic fluorination. One emerging strategy involves the use of unbalanced ion pair promoters, such as tetrabutylammonium (B224687) sulfate. nsf.gov These promoters consist of a large, charge-delocalized cation and a small, charge-localized anion, which significantly accelerate fluorination reactions using inexpensive and easy-to-handle potassium fluoride (KF). nsf.gov This method has shown high efficacy for various substrates, including alkyl mesylates and tosylates, with minimal formation of common alkene side products. nsf.gov

Another area of development is the use of novel fluorinating agents like imidazolium-based hydrogen polyfluoride salts. acs.orgacs.org These reagents offer high chemoselectivity and can be optimized for the fluorination of a wide range of substrates with different leaving groups, including tosylates. acs.orgacs.org Coupled with microwave assistance and the use of sterically hindered amines, these advanced reagents represent a promising frontier for the synthesis of fluorinated compounds like Fluoromethyl 4-methylbenzenesulfonate. acs.org

PFAS-Free Synthesis Initiatives for Fluorinated Building Blocks

The production of fluorinated building blocks has traditionally involved reagents that fall under the category of per- and poly-fluoroalkyl substances (PFAS). Due to the environmental persistence and potential health risks associated with PFAS, there is a strong legislative and scientific push to develop alternative, PFAS-free synthetic routes. sciencedaily.comchemistryworld.com These initiatives are critical for the continued availability of essential fluorinated compounds for the pharmaceutical and agrochemical industries. uva.nl

A significant breakthrough in this area has been the development of methods that utilize simple and less hazardous fluoride sources. Chemists have successfully demonstrated synthesis protocols that use caesium fluoride (CsF) as the primary fluorine source, thereby avoiding the need for complex PFAS-based reagents. sciencedaily.comnih.gov This approach provides a more environmentally friendly pathway for producing a range of fluorinated molecules. sciencedaily.com For example, the synthesis of Fluoromethyl 4-methylbenzenesulfonate has been achieved by reacting methylene ditosylate with caesium fluoride in a suitable solvent like tert-amyl alcohol. chemicalbook.com This reaction highlights a practical application of PFAS-free initiatives in generating valuable fluoromethylating agents.

Research has shown that the choice of solvent and reaction conditions is crucial for the success of these methods. In one study, the synthesis of deuterated Fluoromethyl 4-methylbenzenesulfonate from methylene-d2 bis(tosylate) and cesium fluoride yielded 48% of the desired product when conducted in t-amyl alcohol, whereas the yield was only 5% in acetonitrile. nih.gov Another optimized procedure using microwave irradiation in tert-amyl alcohol reported a significantly higher yield of 88%. chemicalbook.com

Table 1: Comparison of Synthesis Methods for Fluoromethyl 4-Methylbenzenesulfonate

PrecursorReagentSolventConditionsYield
Methylene-d2 bis(tosylate)Cesium fluoridet-amyl alcohol80°C, 2 hours48% nih.gov
Methylene ditosylateCaesium fluoridetert-amyl alcoholMicrowave, 90°C, 15 min88% chemicalbook.com

Innovations in Green Chemistry for Fluoromethylation Reagent Production

The principles of green chemistry are increasingly being integrated into the production of fluoromethylation reagents to enhance safety, reduce waste, and improve efficiency. rsc.org These innovations focus on creating stable, easy-to-handle reagents and developing processes that minimize environmental impact. nih.goveurekalert.org

One major area of innovation is the development of novel reagents that are solid and more stable than traditional ones, simplifying handling and storage. nih.gov While many of these reagents are effective for transferring the fluoromethyl (CH₂F) group to heteroatoms like oxygen, nitrogen, and sulfur, the efficient formation of carbon-CH₂F bonds remains a significant challenge for organofluorine chemists. nih.gov The synthesis of Fluoromethyl 4-methylbenzenesulfonate itself represents the creation of a reagent where the fluoromethyl group is attached to an oxygen atom of the sulfonate group, making it a useful intermediate for subsequent reactions. fluoromart.com

Furthermore, process intensification using technologies like microfluidic flow reactors is a key green chemistry innovation. europeanpharmaceuticalreview.com Researchers have developed flow chemistry platforms for fluorination that use a packed bed of caesium fluoride. This setup offers superior mixing and a high surface area, leading to highly efficient fluorination. europeanpharmaceuticalreview.com A significant advantage of this streamlined platform is enhanced safety, as reactive intermediates are contained within the microfluidic system. This approach not only provides a viable PFAS-free alternative but also offers greater versatility and scalability compared to traditional batch synthesis in glassware. europeanpharmaceuticalreview.com

Another green chemistry approach involves the development of novel conversion processes that use environmentally benign reagents and produce non-toxic byproducts. For instance, a recently developed method for synthesizing sulfonyl fluorides from thiols or disulfides uses a specific oxidizing agent and potassium fluoride (KF), yielding only sodium and potassium salts as byproducts. eurekalert.org This type of eco-friendly process represents a significant step forward in the sustainable production of fluorinated sulfur compounds. eurekalert.org

Mechanistic Investigations of Fluoromethyl 4 Methylbenzenesulfonate Reactivity

Pathways of Electrophilic Fluoromethylation by Fluoromethyl 4-Methylbenzenesulfonate (B104242)

While fluoromethyl 4-methylbenzenesulfonate can formally act as a source of an electrophilic "FCH2+" synthon, its direct application as an electrophilic fluoromethylating agent is not extensively documented in the literature. The reactivity is more commonly observed in nucleophilic substitution pathways. However, the potential for electrophilic character at the fluoromethyl carbon exists due to the strong electron-withdrawing nature of the tosylate group.

Nucleophile Substrate Scope and Reaction Selectivity

The scope of nucleophiles in reactions with fluoromethyl 4-methylbenzenesulfonate and related reagents is broad, encompassing various heteroatom and carbon-centered nucleophiles. The selectivity of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, in the synthesis of a fluorine-18 (B77423) labeled mGluR4 ligand, fluoromethyl-d2 4-methylbenzenesulfonate was reacted with a thiophenol precursor. nih.gov The choice of solvent was found to be critical, with t-amyl alcohol providing a significantly higher yield (48%) compared to acetonitrile (B52724) (5%). nih.gov This highlights the sensitivity of the reaction to the medium, which can influence the nucleophilicity of the substrate and the stability of the transition state.

While specific data on a wide range of nucleophiles with fluoromethyl 4-methylbenzenesulfonate is scarce, the general reactivity of alkyl tosylates suggests that soft nucleophiles would be particularly effective.

Table 1: Illustrative Nucleophile Scope for Reactions with Alkyl Tosylates

Nucleophile Type Example Expected Product Type
Oxygen Alcohols, Phenols Ethers
Nitrogen Amines, Azides Amines, Azides
Sulfur Thiols, Thiophenols Thioethers
Carbon Enolates, Organometallics C-Alkylated products
Halogen Halide ions Alkyl halides

Computational Chemistry Approaches to Electrophilic Fluoromethylation Mechanisms

Nucleophilic Substitution Reactions Mediated by Fluoromethyl 4-Methylbenzenesulfonate

Nucleophilic substitution is a primary reaction pathway for fluoromethyl 4-methylbenzenesulfonate, where the tosylate group serves as an excellent leaving group.

Stereochemical Considerations in SN2 Reactions

Nucleophilic substitution reactions at a primary carbon, such as the one in fluoromethyl 4-methylbenzenesulfonate, predominantly proceed via an SN2 mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. pitt.edu This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). pitt.edu

Comparative Analysis of Leaving Group Efficacy in Related Sulfonate Esters

The effectiveness of a leaving group is related to the stability of the anion that is formed. The tosylate group is an excellent leaving group because the resulting tosylate anion is highly stabilized by resonance, delocalizing the negative charge over the three oxygen atoms and the aromatic ring. vedantu.com This makes the conjugate acid, p-toluenesulfonic acid, a strong acid. vedantu.com

Other commonly used sulfonate esters include mesylates and triflates. Their leaving group ability is generally ranked based on the acid strength of their corresponding sulfonic acids.

Table 2: Comparison of Leaving Group Ability of Common Sulfonate Esters

Leaving Group Abbreviation Structure of Leaving Group Anion Relative Leaving Group Ability
Triflate -OTf CF₃SO₃⁻ Excellent
Tosylate -OTs CH₃C₆H₄SO₃⁻ Very Good
Mesylate -OMs CH₃SO₃⁻ Good

The relative ability is a general trend and can be influenced by reaction conditions.

Triflates are generally considered better leaving groups than tosylates due to the strong electron-withdrawing effect of the three fluorine atoms, which further stabilizes the resulting anion. masterorganicchemistry.com Mesylates are comparable in leaving group ability to tosylates. masterorganicchemistry.com

Applications of Fluoromethyl 4 Methylbenzenesulfonate in Contemporary Chemical Research

Role in Advanced Organic Synthesis and Complex Molecule Construction

In the realm of organic synthesis, fluoromethyl tosylate is a valuable tool for the precise construction of complex molecules. The introduction of fluorine can enhance metabolic stability and bioavailability, making it a desirable feature in many synthetic targets. researchgate.net

The synthesis of fluorinated heterocycles and aliphatic compounds is a significant area where fluoromethyl tosylate demonstrates its utility. fluoromart.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and agrochemicals. uzh.chnyu.edu The incorporation of a fluoromethyl group can modulate the biological activity of these compounds. mdpi.com

Research has shown that fluoromethyl tosylate can be used to fluoromethylate various nucleophiles, including those found in heterocyclic precursors. nih.gov This allows for the targeted synthesis of molecules with enhanced properties. For instance, the fluoromethyl group can act as a bioisostere for other functional groups like methyl or hydroxyl, offering a strategy to fine-tune the pharmacological profile of a drug candidate. mdpi.com The development of efficient methods for the synthesis of fluorinated heterocycles is an active area of research, with cycloaddition reactions being a prominent strategy. uzh.ch

Fluoromethyl tosylate is an effective alkylating agent, enabling the transfer of the fluoromethyl group to a wide range of substrates. fluoromart.com This functionalization strategy is crucial for modifying the structure and, consequently, the function of organic molecules. The tosylate group in fluoromethyl tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions where a nucleophile replaces the tosylate group, resulting in the formation of a new carbon-nucleophile bond and the introduction of the fluoromethyl moiety.

Recent advancements have focused on developing more efficient and practical methods for using fluoromethyl tosylate. For example, microwave-assisted synthesis has been shown to rapidly produce fluoromethyl tosylate in good yields from inexpensive reagents. researchgate.net This development makes the reagent more accessible for broader applications in both medicinal chemistry and nuclear medicine. researchgate.net

Applications in Radiopharmaceutical Development and Molecular Imaging Research

One of the most impactful applications of fluoromethyl 4-methylbenzenesulfonate (B104242) is in the field of radiochemistry, particularly for the development of imaging agents for Positron Emission Tomography (PET).

PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in the body. researchgate.net This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). researchgate.netnih.gov Fluorine-18 is favored due to its convenient half-life of approximately 110 minutes and its low positron energy, which results in high-resolution images. mdpi.comacs.org

[¹⁸F]Fluoromethyl tosylate serves as a key precursor for introducing the ¹⁸F-fluoromethyl group into various molecules to create PET radiotracers. researchgate.netresearchgate.net The synthesis involves a nucleophilic substitution reaction where [¹⁸F]fluoride, produced in a cyclotron, displaces the tosylate group on a suitable precursor like methylene (B1212753) ditosylate. researchgate.netnih.gov This method has been refined to improve yields and reduce volatile impurities. nih.gov The resulting [¹⁸F]fluoromethylated tracer can then be used to study specific biological targets.

Radiosynthesis ParameterDetailsReference(s)
Precursor Methylene ditosylate researchgate.net
Radionuclide Fluorine-18 ([¹⁸F]Fluoride) nih.govacs.org
Key Reagent [¹⁸F]Fluoromethyl tosylate researchgate.netresearchgate.net
Reaction Type Nucleophilic Substitution nih.gov
Typical Yields Vary, with ongoing optimization. For example, a one-pot synthesis of [¹⁸F]fluoromethylcholine reported non-decay-corrected yields of 7%. researchgate.net
Common Application Synthesis of [¹⁸F]fluoromethylcholine for PET imaging. researchgate.netresearchgate.net

The application of [¹⁸F]fluoromethylated radiotracers is extensive, particularly in neuroimaging and oncology. nih.govnih.gov In oncology, PET imaging with tracers like [¹⁸F]fluorodeoxyglucose (FDG) is a standard tool for cancer staging, monitoring treatment response, and detecting recurrence. nih.govsiemens-healthineers.com While FDG is widely used, there is a continuous effort to develop more specific tracers. For instance, [¹⁸F]fluorothymidine (FLT) is a PET tracer that measures cellular proliferation and has shown promise in imaging gliomas. nih.gov

In neuroimaging, PET tracers synthesized using [¹⁸F]fluoromethyl tosylate are being developed to study various neurological disorders. nih.gov For example, researchers have synthesized and evaluated [¹⁸F]labeled ligands for the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a potential target for treating Parkinson's disease. nih.gov These tracers allow for the in vivo visualization of receptor density and occupancy, which can aid in drug development and understanding disease progression. nih.gov The fusion of PET with magnetic resonance imaging (MRI) further enhances the diagnostic capabilities by combining functional and anatomical information. nih.govnih.gov

Contributions to Medicinal Chemistry and Drug Discovery

The unique properties of fluorine make it a valuable element in medicinal chemistry. rsc.org The introduction of fluorine atoms into a drug candidate can significantly impact its metabolic stability, lipophilicity, and binding affinity to its biological target. researchgate.netrsc.org Fluoromethyl 4-methylbenzenesulfonate provides a direct route to introduce the fluoromethyl group, a common motif in many pharmaceuticals. researchgate.netmdpi.com

The strategic incorporation of a fluoromethyl group can lead to the discovery of more potent and selective drug candidates. nih.gov For example, in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, the introduction of fluorine-containing groups has been a key strategy. nih.gov The ability to selectively introduce a fluoromethyl group using reagents like fluoromethyl tosylate is therefore a critical tool for medicinal chemists in the process of lead optimization and drug discovery. acs.org The development of new fluorination and fluoromethylation methods continues to be an active area of research, expanding the toolbox for creating novel therapeutics. nih.govacs.org

Bioisosteric Replacement Strategies Utilizing Monofluoromethyl Moieties

A cornerstone of modern drug design is the concept of bioisosteric replacement, where one atom or group of atoms in a biologically active compound is exchanged for another with similar physical or chemical properties. spirochem.comcambridgemedchemconsulting.com This strategy aims to enhance potency, selectivity, decrease toxicity, or improve the metabolic profile of a lead compound. spirochem.com The monofluoromethyl (CH₂F) group, readily introduced using reagents like Fluoromethyl 4-methylbenzenesulfonate, is a versatile bioisostere for several common functional groups. nih.govresearchgate.net

The introduction of a CH₂F group can significantly alter a molecule's properties. For instance, the high electronegativity of the fluorine atom can modulate the acidity or basicity of nearby functional groups and introduce favorable electronic interactions with biological targets. mdpi.com Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of the parent molecule by blocking sites susceptible to oxidative metabolism. cambridgemedchemconsulting.com

Detailed research has established the monofluoromethyl group as a suitable bioisosteric replacement for a variety of functionalities, as summarized in the table below.

Original Functional GroupBioisosteric ReplacementKey Property Modifications
Methyl (-CH₃)Monofluoromethyl (-CH₂F)Alters electronic properties, can improve metabolic stability. nih.govrsc.org
Hydroxymethyl (-CH₂OH)Monofluoromethyl (-CH₂F)Modifies hydrogen bonding capacity and polarity. nih.govrsc.org
Amine (-CH₂NH₂)Monofluoromethyl (-CH₂F)Changes basicity and hydrogen bonding potential. nih.govresearchgate.net
Thiol (-CH₂SH)Monofluoromethyl (-CH₂F)Alters polarity and potential for metabolic oxidation. nih.govresearchgate.net

The strategic incorporation of the monofluoromethyl group allows medicinal chemists to fine-tune the physicochemical and biological properties of drug candidates, often leading to improved therapeutic profiles. rsc.orgsci-hub.se

Impact on Drug Metabolism Studies and Enzyme Inhibition Research

The introduction of fluorine into drug candidates, often facilitated by reagents such as Fluoromethyl 4-methylbenzenesulfonate, has a profound impact on their metabolic fate. The strength of the carbon-fluorine bond makes fluorinated compounds more resistant to metabolic degradation by enzymes like the cytochrome P450 (CYP) family, which are responsible for the phase I metabolism of many drugs. nih.govnih.gov This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug. mdpi.com

In the realm of enzyme inhibition, fluoromethyl-containing compounds have been investigated as mechanism-based inhibitors. For example, a related compound, 4-(fluoromethyl)phenyl phosphate (B84403) (FMPP), has been shown to be a time-dependent, irreversible inhibitor of calcineurin, a protein phosphatase. nih.gov The mechanism involves the enzymatic cleavage of the phosphate group, generating a reactive quinone methide intermediate that covalently modifies the enzyme's active site. nih.gov This demonstrates the potential for fluoromethylated precursors to act as "pro-inhibitors" that are activated by the target enzyme itself. nih.gov

Research AreaImpact of Monofluoromethyl Group Introduction
Drug MetabolismIncreased resistance to oxidative metabolism by CYP enzymes. nih.govnih.gov
Potential for longer drug half-life and improved bioavailability. mdpi.com
Enzyme InhibitionCan be used to design mechanism-based or irreversible inhibitors. nih.gov
The fluoromethyl group can be part of a precursor that, upon enzymatic activation, forms a reactive species that covalently binds to the enzyme. nih.gov

Development of Fluorinated Building Blocks for Pharmaceutical Agents

Fluoromethyl 4-methylbenzenesulfonate is itself a valuable fluorinated building block, a class of compounds that are foundational in the synthesis of complex pharmaceutical agents. sigmaaldrich.combldpharm.comnih.gov The use of such building blocks is a dominant strategy in drug discovery, allowing for the efficient and controlled introduction of fluorine-containing moieties into target molecules. nih.gov It is estimated that approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom. rsc.org

This reagent is particularly useful for the synthesis of other more complex fluorinated structures. For instance, it has been employed in the synthesis of [¹⁸F]fluoromethyl-d₂ 4-methylbenzenesulfonate, a precursor for the radiosynthesis of PET (Positron Emission Tomography) imaging agents. nih.gov PET tracers are crucial tools in nuclear medicine for diagnosing and understanding diseases. researchgate.net The stable isotope version of the compound is essential for the accurate identification of the radiolabeled product. researchgate.net The synthesis of Fluoromethyl 4-methylbenzenesulfonate itself has been optimized using microwave technology to improve reaction times and yields, facilitating its broader use in medicinal chemistry and nuclear medicine. researchgate.net

Utility in Agrochemical and Materials Science Research

The influence of fluorination extends beyond pharmaceuticals into the realms of agrochemicals and materials science. The unique properties imparted by the fluorine atom are leveraged to create more effective and durable products.

Development of Fluorinated Agrochemicals

The agrochemical industry has seen a significant increase in the development of fluorine-containing products, with over half of recently introduced active ingredients containing fluorine. researchgate.netnih.gov Fluorinated agrochemicals, including herbicides, insecticides, and fungicides, often exhibit enhanced efficacy and metabolic stability in the environment. colab.ws The introduction of fluorine can affect a molecule's binding to its target receptor or enzyme, its transport to the site of action, and its resistance to metabolic degradation by the plant or pest. colab.ws

Fluoromethyl 4-methylbenzenesulfonate, as a source of the monofluoromethyl group, is a relevant tool for the synthesis of new agrochemical candidates. The monofluoromethyl group can act as a bioisostere for other functionalities, a strategy that is as pertinent in agrochemical design as it is in pharmaceuticals. nih.govresearchgate.net The strategic placement of fluorine can lead to agrochemicals with improved performance profiles. sigmaaldrich.com

Agrochemical ClassImpact of Fluorination
HerbicidesEnhanced potency and selectivity. researchgate.net
InsecticidesImproved metabolic stability leading to longer-lasting pest control. colab.ws
FungicidesIncreased efficacy against a broad spectrum of fungal pathogens. ccspublishing.org.cn

Research into Fluorinated Polymers and Advanced Materials

In materials science, fluorinated polymers are prized for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov These characteristics are a direct result of the strong carbon-fluorine bond. nih.govmdpi.com While direct polymerization of Fluoromethyl 4-methylbenzenesulfonate is not a primary application, its role as a fluoromethylating agent is relevant to the synthesis of fluorinated monomers that can then be polymerized.

Research in this area focuses on creating advanced materials with tailored properties. For example, fluorinated polymers are used in high-performance applications such as coatings, seals, and membranes. mdpi.com Some fluorinated polymers also exhibit piezoelectric and ferroelectric properties, making them suitable for use in sensors, actuators, and medical devices. nih.gov The development of novel fluorinated monomers is key to advancing the field of fluoropolymers, and reagents that can introduce fluorinated moieties are therefore of interest to materials scientists. researchgate.net

Analytical and Spectroscopic Methodologies for Fluoromethyl 4 Methylbenzenesulfonate and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. For Fluoromethyl 4-methylbenzenesulfonate (B104242), ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In Fluoromethyl 4-methylbenzenesulfonate, the aromatic protons of the tosyl group typically appear as two distinct doublets in the range of 7-8 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tosyl group exhibit a singlet peak around 2.4 ppm. The fluoromethyl protons (–CH₂F) are expected to show a doublet due to coupling with the adjacent fluorine atom, with a chemical shift significantly influenced by the electronegative fluorine.

¹³C NMR spectroscopy offers insight into the carbon framework of the molecule. The spectrum of Fluoromethyl 4-methylbenzenesulfonate would display distinct signals for each unique carbon atom. The aromatic carbons would appear in the 120-150 ppm region, with the carbon attached to the sulfur atom showing a different chemical shift from the others. The methyl carbon of the tosyl group would be found in the aliphatic region, typically around 21 ppm. The fluoromethyl carbon is anticipated to be observed as a doublet due to one-bond coupling with the ¹⁹F nucleus.

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds and provides a direct method for observing the fluorine atom in Fluoromethyl 4-methylbenzenesulfonate. chemspider.com This technique is characterized by a wide chemical shift range and high sensitivity. chemspider.com The ¹⁹F spectrum of this compound is expected to show a triplet due to coupling with the two adjacent protons of the fluoromethyl group. The chemical shift of this signal provides a clear indication of the fluorine's chemical environment. A study on the radiosynthesis of [¹⁸F]fluoromethyl tosylate provides valuable spectroscopic data for this class of compounds. abx.de

Table 1: Predicted NMR Data for Fluoromethyl 4-methylbenzenesulfonate

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
¹H~7.8 (2H)Doublet~8 Hz
~7.4 (2H)Doublet~8 Hz
~5.8 (2H)Doublet~50 Hz (JH-F)
~2.4 (3H)Singlet
¹³C~145Singlet
~132Singlet
~130 (2C)Singlet
~128 (2C)Singlet
~110Doublet~220 Hz (JC-F)
~21Singlet
¹⁹FVariesTriplet~50 Hz (JF-H)

Note: The data in this table is predicted and may vary from experimental values.

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For Fluoromethyl 4-methylbenzenesulfonate, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed. The analysis provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments, which confirms the molecular formula C₈H₉FO₃S. uni.lu

The expected monoisotopic mass of Fluoromethyl 4-methylbenzenesulfonate is 204.0256 g/mol . chemspider.comuni.lu High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass. Predicted collision cross-section data can also aid in its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for Fluoromethyl 4-methylbenzenesulfonate Adducts

Adductm/z
[M+H]⁺205.03293
[M+Na]⁺227.01487
[M-H]⁻203.01837
[M]⁺204.02510

Source: PubChemLite. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of Fluoromethyl 4-methylbenzenesulfonate and for the analysis of its derivatives, particularly in determining enantiomeric purity.

Flash column chromatography is a widely used purification technique in organic synthesis to separate compounds from a mixture. researchgate.net For the purification of Fluoromethyl 4-methylbenzenesulfonate, silica (B1680970) gel is a common stationary phase due to its effectiveness with moderately polar compounds. researchgate.net The process involves dissolving the crude product in a minimal amount of solvent and applying it to the top of a silica gel column.

A solvent system, typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is then passed through the column under positive pressure. researchgate.net The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure compound.

For chiral derivatives of Fluoromethyl 4-methylbenzenesulfonate, High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

The separated enantiomers are detected as they elute from the column, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer. By comparing the peak areas, the enantiomeric excess can be accurately calculated. The choice of the chiral column and the mobile phase is critical for achieving good resolution between the enantiomers. This method is crucial in asymmetric synthesis where the goal is to produce one enantiomer in excess of the other.

X-ray Diffraction Studies for Solid-State Structural Elucidation of Related Compounds

X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline solids. While the specific crystal structure of Fluoromethyl 4-methylbenzenesulfonate may not be widely reported, studies on related tosylate compounds provide significant insight into their solid-state conformations and intermolecular interactions. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing fluoromethyl 4-methylbenzenesulfonate in a laboratory setting?

Fluoromethyl 4-methylbenzenesulfonate can be synthesized via microwave-assisted methods using tert-amyl alcohol as a solvent. Key parameters include:

  • Temperature : 120–140°C under microwave irradiation.
  • Reaction Time : 15 minutes for optimal yield (65% isolated yield).
  • Catalyst : Use of cesium fluoride (CsF) in a 1:3 molar ratio to the precursor.
  • Solvent Effects : Polar aprotic solvents (e.g., tert-amyl alcohol) enhance fluorination efficiency by stabilizing intermediates through hydrogen bonding . Methodological Tip: Monitor reaction progress via 1^1H NMR to quantify conversion rates and detect side products like imidate fluorides .

Q. How can the structure of fluoromethyl 4-methylbenzenesulfonate derivatives be characterized?

  • X-ray Crystallography : Resolve hydrogen-bonding networks and molecular conformations (e.g., monoclinic crystal systems with space group P21/nP2_1/n, as seen in related sulfonate salts) .
  • Spectroscopy : 19^{19}F NMR to confirm fluoromethyl group integration and purity.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Q. What are the primary research applications of fluoromethyl sulfonates in medicinal chemistry?

Fluoromethyl groups are pivotal in:

  • Probe Synthesis : As radiolabeling precursors (e.g., 18^{18}F for PET imaging).
  • Bioisosteres : Fluorine substitution improves metabolic stability and binding affinity in drug candidates . Example: Fluoromethyl phosphoramidites are used to modify oligonucleotides for enhanced nuclease resistance .

Advanced Research Questions

Q. How do solvent polarity and counterion selection influence fluoromethylation efficiency?

Q. How can conflicting data on fluoromethylation yields be reconciled in mechanistic studies?

Discrepancies often stem from:

  • Substrate Impurities : Residual moisture in CsF reduces effective fluoride concentration. Dry reagents over molecular sieves.
  • Microwave Irradiation Heterogeneity : Use single-mode reactors for uniform heating.
  • Side Reactions : Competing elimination pathways (e.g., imidate fluoride formation) can be suppressed by lowering reaction temperatures to 100°C .

Methodological Recommendations

  • Scale-Up Synthesis : For gram-scale production, prioritize tert-amyl alcohol due to its high boiling point (102°C) and compatibility with microwave reactors .
  • Safety : Handle fluoromethyl sulfonates in fume hoods; they are potential alkylating agents and may hydrolyze to release toxic HF under acidic conditions .

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Reactant of Route 1
4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)
Reactant of Route 2
Reactant of Route 2
4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.